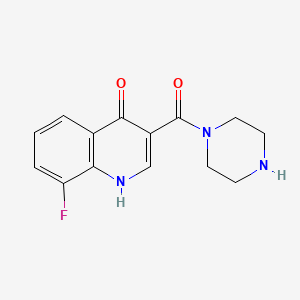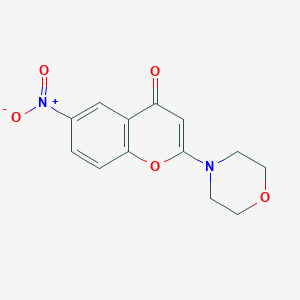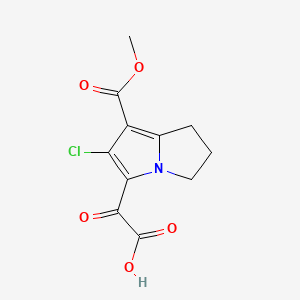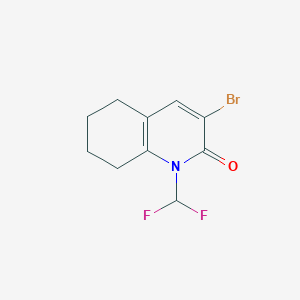
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to an indolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one typically involves the reaction of indolizine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, where reagents like halides or alkoxides can replace the silyl groups[][2].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the indolizine core, while reduction can produce reduced forms of the compound with altered functional groups[2][2].
Applications De Recherche Scientifique
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indolizine core can interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
- Tetrakis(trimethylsiloxy)silane
- N,N-bis(trimethylsilyl)alkenesulfenamides
Uniqueness
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is unique due to its specific indolizine core structure combined with trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
88761-32-4 |
|---|---|
Formule moléculaire |
C14H25NOSi2 |
Poids moléculaire |
279.52 g/mol |
Nom IUPAC |
6,7-bis(trimethylsilyl)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H25NOSi2/c1-17(2,3)12-10-11-8-7-9-15(11)14(16)13(12)18(4,5)6/h10H,7-9H2,1-6H3 |
Clé InChI |
SAFBRKRYCLXFOC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)

![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)



![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)
![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)
